molecular formula C8H18Cl2N2S2 B6217797 3-(pyrrolidin-3-yldisulfanyl)pyrrolidine dihydrochloride CAS No. 2751621-24-4

3-(pyrrolidin-3-yldisulfanyl)pyrrolidine dihydrochloride

Cat. No.: B6217797
CAS No.: 2751621-24-4
M. Wt: 277.3
InChI Key:
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Description

3-(pyrrolidin-3-yldisulfanyl)pyrrolidine dihydrochloride is a compound that features a disulfide bond between two pyrrolidine rings Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-3-yldisulfanyl)pyrrolidine dihydrochloride typically involves the formation of the disulfide bond between two pyrrolidine molecules. One common method is the oxidation of thiol groups in pyrrolidine derivatives to form the disulfide bond. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-3-yldisulfanyl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiol groups using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The pyrrolidine rings can undergo nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Functionalized pyrrolidine derivatives.

Scientific Research Applications

3-(pyrrolidin-3-yldisulfanyl)pyrrolidine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate redox states in cells.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-yldisulfanyl)pyrrolidine dihydrochloride involves the redox activity of the disulfide bond. The compound can undergo reversible oxidation and reduction, which allows it to participate in redox reactions within biological systems. This redox activity can modulate the function of proteins and enzymes that contain thiol groups, thereby influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Disulfide-containing compounds: Compounds with disulfide bonds, such as cystine and glutathione disulfide.

Uniqueness

3-(pyrrolidin-3-yldisulfanyl)pyrrolidine dihydrochloride is unique due to the combination of the pyrrolidine ring and the disulfide bond. This combination imparts both the chemical reactivity of the disulfide bond and the biological activity of the pyrrolidine ring, making it a versatile compound for various applications.

Properties

CAS No.

2751621-24-4

Molecular Formula

C8H18Cl2N2S2

Molecular Weight

277.3

Purity

95

Origin of Product

United States

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